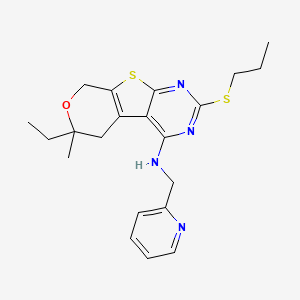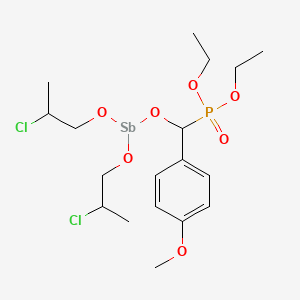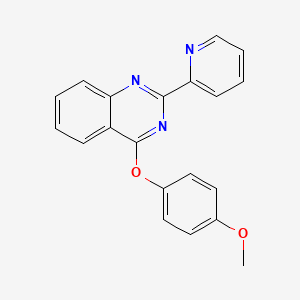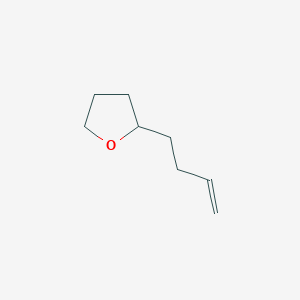![molecular formula C7H12O2 B14154854 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 221635-45-6](/img/structure/B14154854.png)
6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-oxabicyclo[410]heptan-2-ol is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a seven-membered ring structure containing an oxygen atom and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of cyclohexene as a starting material, which undergoes oxidation to form the desired bicyclic structure. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a substrate in the study of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: A similar compound with a ketone functional group instead of an alcohol.
Piperitone oxide: Another bicyclic compound with a similar ring structure but different functional groups.
3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one: A derivative with additional alkyl groups.
Uniqueness
6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol is unique due to its specific combination of a methyl group and an alcohol functional group within a bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
221635-45-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C7H12O2/c1-7-4-2-3-5(8)6(7)9-7/h5-6,8H,2-4H2,1H3 |
InChI Key |
YXTCGMZRVAMAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14154786.png)





![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
